(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
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Overview
Description
(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is a complex organic compound characterized by the presence of bromine, fluorine, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes may include:
Halogenation: Introduction of bromine and fluorine atoms through halogenation reactions.
Amination: Incorporation of the amino group via nucleophilic substitution reactions.
Alkylation: Addition of the prop-2-enyl group through alkylation reactions.
Methanone Formation: Introduction of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Addition: Addition reactions involving the double bond in the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols.
Addition: Catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
- (4-Iodophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
- (4-Methylphenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Uniqueness
The uniqueness of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C23H27BrFNO2 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
(4-bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone |
InChI |
InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-22-13-10-19(17-21(22)25)23(27)18-8-11-20(24)12-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 |
InChI Key |
ZQGTWYBVWBJYAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C |
Origin of Product |
United States |
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